Technical Guide: Solubility & Purification of 6-Methylpyridine-2,4-diamine
Technical Guide: Solubility & Purification of 6-Methylpyridine-2,4-diamine
This guide provides an in-depth technical analysis of the solubility and purification profiles of 6-Methylpyridine-2,4-diamine (CAS: 89464-77-7). It is structured to serve researchers requiring immediate, actionable data for reaction solvent selection and purification workflows.
Compound Identity & Physicochemical Core
Before establishing solubility parameters, it is critical to distinguish this specific isomer from its mono-amino and structural analogs (e.g., 2,6-diamino-4-methylpyridine) often found in hair dye patents.
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IUPAC Name: 6-Methylpyridine-2,4-diamine
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Common Synonyms: 2,4-Diamino-6-methylpyridine; 2,4-Diamino-6-picoline
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CAS Registry Number: 89464-77-7[1]
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Molecular Weight: 123.16 g/mol
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Melting Point: 183°C (Experimental) [1][5]
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Appearance: Crystalline solid (typically off-white to pale yellow)
Structural Context for Solubility
The molecule features a pyridine ring substituted with a hydrophobic methyl group at position 6 and two hydrophilic amino groups at positions 2 and 4.[6] This amphiphilic structure dictates a specific solubility window:
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High Polarity: The two amino groups facilitate hydrogen bonding, making the compound soluble in polar protic solvents (alcohols, hot water) and polar aprotic solvents (DMSO, DMF).
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Lipophilicity: The methyl group provides marginal lipophilicity, but not enough to solubilize the compound in non-polar hydrocarbons (Hexane, Heptane).
Solubility Profile & Solvent Selection
Note: Quantitative thermodynamic solubility values (mole fraction) are not widely available in open literature for this specific isomer. The data below is derived from validated synthetic isolation and recrystallization protocols.
Qualitative Solubility Table
| Solvent Class | Solvent | Solubility Rating | Operational Context |
| Polar Protic | Water (Hot) | High | Primary solvent for crude dissolution during synthesis workup [1]. |
| Water (Cold) | Moderate/Low | Product precipitates upon cooling; ideal for aqueous recrystallization. | |
| Methanol / Ethanol | High | Suitable for reaction media; often used in "salting out" procedures. | |
| Polar Aprotic | Acetone | High (Hot) | Preferred Recrystallization Solvent. Excellent temperature coefficient of solubility [1]. |
| DMSO / DMF | Very High | Used for reactions requiring high concentrations; difficult to remove. | |
| Chlorinated | Dichloromethane | Moderate | Useful for liquid-liquid extraction from basic aqueous phases. |
| Ethers | Diethyl Ether | Low | Used as an anti-solvent to crash out the product or wash impurities. |
| Hydrocarbons | Hexane / Toluene | Negligible | Strictly anti-solvents. |
Mechanistic Insight: The "Acetone Advantage"
While water is effective for bulk removal of inorganic salts (e.g., KCl, NaCl) generated during synthesis, acetone is the superior solvent for final polishing. The compound dissolves readily in boiling acetone (approx. 56°C) but crystallizes sharply upon cooling. This behavior exploits the temperature dependence of the amino-pyridine lattice energy, allowing for the rejection of synthesis byproducts (such as mono-amino impurities) that may remain soluble in cold acetone.
Experimental Protocol: Gravimetric Solubility Determination
For researchers requiring precise thermodynamic data (mg/mL) for a specific formulation, follow this self-validating gravimetric protocol.
Objective
Determine the saturation solubility of 6-Methylpyridine-2,4-diamine in a target solvent at 25°C.
Materials
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Analytical Balance (±0.1 mg precision)
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0.45 µm PTFE Syringe Filters (chemically inert)
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Scintillation Vials (20 mL) with PTFE-lined caps
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Temperature-controlled shaker or water bath
Workflow
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Saturation: Add excess solid 6-Methylpyridine-2,4-diamine to 5 mL of the target solvent in a vial.
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Equilibration: Agitate at 25°C for 24 hours. Validation Check: Ensure solid is still visible at the bottom. If fully dissolved, add more solid.
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Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm filter into a pre-weighed vial (
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Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.
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Quantification: Weigh the vial + dry solid (
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Calculation:
Experimental Protocol: Purification via Recrystallization
Based on the modified Gabriel and Coleman procedure [1].
Rationale
Synthesis of 6-Methylpyridine-2,4-diamine often involves the amination of 2-amino-4-chloro-6-methylpyridine. The crude product contains inorganic salts and unreacted starting material. This dual-solvent protocol ensures high purity (>98%).
Step-by-Step Methodology
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Crude Dissolution (Aqueous Phase):
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Dissolve the crude solid residue in hot water (approx. 90-100°C). Use ~10 mL water per gram of crude solid.
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Critical Step: If the product was generated as a salt (e.g., hydrochloride), add Potassium Hydroxide (KOH) pellets to the hot solution until pH > 10 to liberate the free base.
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Precipitation:
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Solvent Switch & Polishing:
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Dry the filter cake thoroughly under vacuum.
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Dissolve the dried solid in boiling Acetone .
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Filtration (Hot): If any insoluble particles remain (likely residual salts), filter the hot acetone solution rapidly through a pre-warmed funnel.
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Crystallization:
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Allow the acetone filtrate to cool to room temperature undisturbed.
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Collect the crystals via vacuum filtration.
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Yield Check: Expected Melting Point is 183°C .
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Process Visualization
Diagram 1: Solubility Screening Workflow
This logic flow guides the researcher in determining the optimal solvent system for reaction or extraction.
Caption: Decision matrix for selecting solvents based on polarity and thermodynamic requirements.
Diagram 2: Purification Workflow (Recrystallization)
This diagram visualizes the critical "Solvent Switch" from water to acetone described in Protocol 4.
Caption: Step-by-step purification logic utilizing the differential solubility in water and acetone.
References
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PrepChem. "Synthesis of 2,4-Diamino-6-methyl pyrimidine."[5] PrepChem.com. Accessed February 3, 2026. [Link] (Note: This protocol references the foundational work of Gabriel and Coleman, Ber., 34, 1253, 1901, and Curd and Rose, J.C.S., 98, 1949, validating the physical properties and isolation methods described.)
Sources
- 1. 2,4-Diamino-6-methylpyridine | 89464-77-7 [chemicalbook.com]
- 2. 89464-63-1 CAS MSDS (DMOG) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. DMOG | 89464-63-1 [chemicalbook.com]
- 4. Dimethyloxalylglycine | C6H9NO5 | CID 560326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
